7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Overview
Description
This compound is a white crystalline powder . It has a molecular formula of C7H7ClN2O3S and a molecular weight of 234.66 . It belongs to the β-lactam class of antibiotics and has broad-spectrum antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound is complex, as indicated by its IUPAC name and molecular formula . It contains a bicyclic structure, which is a common feature of β-lactam antibiotics .Physical and Chemical Properties Analysis
This compound is a white crystalline powder . It has a high solubility in water and is stable under acidic conditions but unstable under alkaline conditions . It has a molecular weight of 234.66 .Scientific Research Applications
Synthesis Applications
Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives. For example, it has been used to prepare Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, a process yielding an 84.6% yield and characterized by IR and 1HNMR (Deng Fu-li, 2007).
Development of Drug Carriers : It has been instrumental in developing new cephalosporin derivatives that can act as carriers for a wide range of drugs. This includes the synthesis of complex compounds like 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid-3-[[[(4’’-nitrophenoxy)carbonyl]oxy]-methyl]-8-oxo-7-[(2-thienyloxoacetyl)amino]-diphenylmethyl ester-5-dioxide (Lorena Blau et al., 2008).
Spectroscopic and Computational Studies
- Vibrational Spectroscopy and Quantum Calculations : The compound has been the subject of vibrational spectroscopic analysis and quantum chemical calculations. Studies have shown its potential for microscopic nonlinear optical behavior, with non-zero values for electric dipole moment and first-order hyperpolarizability (M. Ramalingam et al., 2011).
Chemical Process Control
- Analysis in Drug Production : In the production of cephalosporin drugs, the compound has been used as an intermediate. Its analysis and control are essential for quality assurance in drug production, as demonstrated by HPLC methods (Sun Na-na, 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3S/c8-2-1-14-6-3(9)5(11)10(6)4(2)7(12)13/h3,6H,1,9H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSAFIZCBAZPMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866375 | |
Record name | 7-Amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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